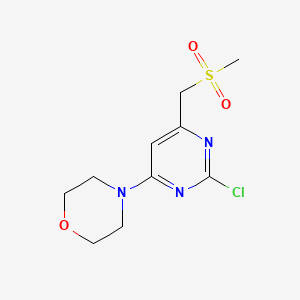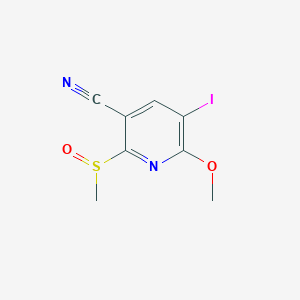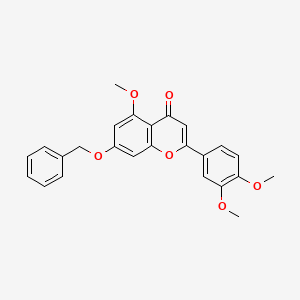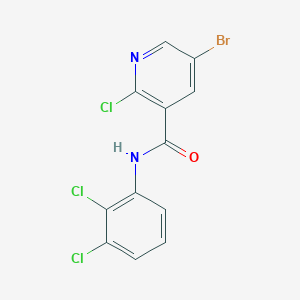
5-Chlorobenzofuran-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorobenzofuran-4-carbaldehyde: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. The presence of a chlorine atom at the 5-position and an aldehyde group at the 4-position makes this compound a unique and valuable compound in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran-4-carbaldehyde typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using microwave-assisted synthesis (MWI) techniques. This method allows for efficient and rapid synthesis of benzofuran derivatives with high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chlorobenzofuran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 5-Chloro-benzofuran-4-carboxylic acid.
Reduction: 5-Chloro-benzofuran-4-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Chlorobenzofuran-4-carbaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex benzofuran derivatives .
Biology: In biological research, benzofuran derivatives, including this compound, have shown significant biological activities such as anticancer, antibacterial, and antiviral properties .
Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mécanisme D'action
The mechanism of action of 5-Chlorobenzofuran-4-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the inhibition of specific biological processes. For example, its anticancer activity is believed to result from the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound without any substituents.
5-Bromo-benzofuran-4-carbaldehyde: Similar structure with a bromine atom instead of chlorine.
5-Methyl-benzofuran-4-carbaldehyde: Similar structure with a methyl group instead of chlorine.
Uniqueness: 5-Chlorobenzofuran-4-carbaldehyde is unique due to the presence of the chlorine atom at the 5-position, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and biological activity compared to its unsubstituted or differently substituted analogs .
Propriétés
Formule moléculaire |
C9H5ClO2 |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
5-chloro-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C9H5ClO2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-5H |
Clé InChI |
AVCSBLRAYSJMIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1OC=C2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 2-[dihydrofuran-3(2H)-ylidene]hydrazinecarboxylate](/img/structure/B8292552.png)



![(4R)-4-[(Oxan-2-yl)oxy]cyclopent-2-en-1-one](/img/structure/B8292584.png)
![2-[3-(2-Chloroethoxy)-4-nitrophenoxy]ethanol](/img/structure/B8292592.png)








